3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines an imidazole ring, a methoxypyridine moiety, and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the methoxypyridine moiety. The final step involves the construction of the azabicyclo octane framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the scalability of the synthesis process is a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and specificity. The azabicyclo octane framework provides structural stability and influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar structural features but different applications.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile.
Uniqueness
3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[321]octane stands out due to its unique combination of functional groups and structural framework, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-16-15(3-2-6-19-16)17(22)21-12-4-5-13(21)10-14(9-12)20-8-7-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBICZFRHCTVRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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